molecular formula C24H21NO2 B12010818 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile CAS No. 5338-59-0

5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile

Cat. No.: B12010818
CAS No.: 5338-59-0
M. Wt: 355.4 g/mol
InChI Key: ICPIEEOWUSSCGW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is an organic compound with a complex structure that includes methoxyphenyl, diphenyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with a suitable acyl chloride, followed by nitrile formation through nucleophilic substitution reactions. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a specific inhibitory effect on lipoxygenase enzymes, making it a valuable molecule for pharmacological research .

Properties

CAS No.

5338-59-0

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile

InChI

InChI=1S/C24H21NO2/c1-27-21-14-12-20(13-15-21)24(26)16-22(18-8-4-2-5-9-18)23(17-25)19-10-6-3-7-11-19/h2-15,22-23H,16H2,1H3

InChI Key

ICPIEEOWUSSCGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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